N'-methoxycarbonylmethylurea
Description
N'-Methoxycarbonylmethylurea is a urea derivative characterized by a methoxycarbonylmethyl group (-OCH₂CO-) attached to the N' position of the urea core. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their versatile reactivity and ability to form hydrogen bonds. This article extrapolates its properties and applications through comparisons with structurally related compounds.
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N2O3/c1-9-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8) |
InChI Key |
IUFURBFKISNTGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyurea Derivatives (N'-Methyl-N'-hydroxycarbamoyl Compounds)
Evidence Source: Molecules (2011) Hydroxyureas, such as N'-methyl-N'-hydroxycarbamoyl derivatives (e.g., compounds 1–3 in ), feature hydroxyl (-OH) groups on the urea nitrogen.
Key Insight : The methoxycarbonyl group may improve metabolic stability compared to hydroxylated analogs, making it a candidate for prodrug formulations.
Bis-Urea Compounds (N,N'-Methylenebis(urea))
Evidence Source : Safety Data Sheet (2024)
N,N'-Methylenebis(urea) contains two urea groups linked by a methylene bridge. It is used in industrial crosslinking and resin production.
Key Insight: The mono-urea structure of this compound likely reduces crosslinking capability but increases suitability for biological applications.
Urea-Based Pesticides (Cumyluron, Pencycuron)
Evidence Source : Pesticide Chemicals Glossary (2001)
Substituted ureas like cumyluron and pencycuron feature aromatic and halogenated groups, conferring pesticidal activity.
| Property | This compound | Cumyluron |
|---|---|---|
| Substituent | Methoxycarbonylmethyl | 2-Chlorophenylmethyl + cumyl group |
| Bioactivity | Unconfirmed (potential drug candidate) | Herbicidal |
| Polarity | Higher (ester group) | Lower (aromatic/halogenated groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
